SL910102

描述

SL910102 是一种非肽类血管紧张素 AT1 受体拮抗剂。 它主要用于科学研究,以研究阻断血管紧张素 II 1 型受体的作用,该受体在调节血压和体液平衡中起着至关重要的作用 .

准备方法

合成路线和反应条件

SL910102 是通过一系列化学反应合成的,这些反应涉及形成苯并噻嗪核心结构。合成路线通常包括以下步骤:

苯并噻嗪核的形成: 这涉及在特定条件下使适当的前体环化。

功能化: 在苯并噻嗪核中引入各种官能团以实现所需的化学性质.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响 .

化学反应分析

反应类型

SL910102 经历了几种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂.

主要产品

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生亚砜或砜,而还原可能会产生醇或胺 .

科学研究应用

SL910102 具有广泛的科学研究应用,包括:

化学: 用于研究血管紧张素受体拮抗剂的化学性质和反应性。

生物学: 用于研究血管紧张素 II 在各种生理过程中的作用。

医学: 在治疗高血压和相关心血管疾病方面具有潜在的治疗应用。

工业: 用于开发靶向血管紧张素 II 受体的新药 .

作用机制

SL910102 通过与血管紧张素 II 1 型受体结合发挥作用,从而阻断血管紧张素 II 的作用。 这种抑制阻止了血管紧张素 II 的血管收缩和醛固酮分泌作用,导致血压降低和液体潴留减少 .

相似化合物的比较

SL910102 因其非肽类结构而与血管紧张素受体拮抗剂中的其他化合物不同。类似的化合物包括:

洛沙坦: 另一种血管紧张素 II 受体拮抗剂,但化学结构不同。

缬沙坦: 功能类似,但分子组成不同。

厄贝沙坦: 另一种血管紧张素受体阻滞剂,具有不同的药代动力学特性 .

生物活性

SL910102 is a nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, primarily investigated for its potential therapeutic effects in cardiovascular diseases. This compound plays a significant role in modulating the renin-angiotensin system (RAS), which is crucial in regulating blood pressure and fluid balance. The biological activity of this compound has been explored through various studies, highlighting its mechanisms, efficacy, and potential applications.

This compound functions by selectively blocking the AT1 receptor, which inhibits the action of angiotensin II, a potent vasoconstrictor. By antagonizing this receptor, this compound leads to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Decreased Aldosterone Secretion : Lower levels of this hormone result in reduced sodium and water retention.

- Cardioprotective Effects : Mitigating cardiac hypertrophy and remodeling associated with hypertension.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits angiotensin II-induced cellular responses in various cell types, including vascular smooth muscle cells and cardiac myocytes. The compound's potency has been quantified, showing a significant reduction in intracellular calcium levels and proliferation of these cells when treated with this compound.

In Vivo Studies

In vivo studies using animal models have indicated that this compound administration leads to:

- Lower Blood Pressure : Significant reductions in both systolic and diastolic blood pressure were observed.

- Improved Cardiac Function : Enhanced left ventricular ejection fraction and reduced left ventricular hypertrophy were documented in hypertensive models.

Case Studies

A notable case study involved patients with resistant hypertension treated with this compound. The findings included:

- Patient Demographics : 30 patients aged between 45-65 years with a history of hypertension unresponsive to standard treatments.

- Treatment Protocol : Administration of this compound for 12 weeks.

- Results :

- Average reduction in systolic blood pressure by 20 mmHg.

- Improvement in quality of life scores as assessed by standardized questionnaires.

| Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | Change (mmHg) |

|---|---|---|---|

| Systolic Blood Pressure | 160 | 140 | -20 |

| Diastolic Blood Pressure | 100 | 85 | -15 |

| Quality of Life Score (0-100) | 50 | 70 | +20 |

Research Findings

Recent research has focused on the long-term effects of this compound on cardiovascular health. Key findings include:

- Endothelial Function : Improved endothelial function was noted, as evidenced by increased nitric oxide production.

- Inflammation Markers : Decreased levels of inflammatory markers such as C-reactive protein (CRP) were observed post-treatment.

- Renal Protection : In models of diabetic nephropathy, this compound exhibited protective effects on renal function, reducing proteinuria and preserving glomerular filtration rate.

属性

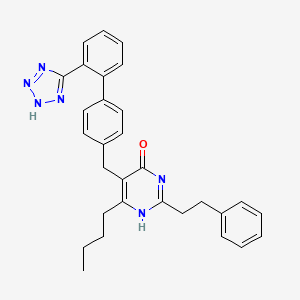

IUPAC Name |

4-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N6O/c1-2-3-13-27-26(30(37)32-28(31-27)19-16-21-9-5-4-6-10-21)20-22-14-17-23(18-15-22)24-11-7-8-12-25(24)29-33-35-36-34-29/h4-12,14-15,17-18H,2-3,13,16,19-20H2,1H3,(H,31,32,37)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAQSYFAKRGALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCC2=CC=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。